molecular formula C13H20N2O2S B14916943 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(thiophen-2-yl)propan-1-one

1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(thiophen-2-yl)propan-1-one

Cat. No.: B14916943
M. Wt: 268.38 g/mol
InChI Key: UXUOWQQGMQZSEB-UHFFFAOYSA-N
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Description

1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(thiophen-2-yl)propan-1-one is a synthetic organic compound featuring a piperazine core substituted with a 2-hydroxyethyl group at the 4-position. This compound belongs to a class of arylpiperazine derivatives, which are widely studied for their affinity toward neurotransmitter receptors, particularly 5-HT1A .

Properties

Molecular Formula

C13H20N2O2S

Molecular Weight

268.38 g/mol

IUPAC Name

1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-thiophen-2-ylpropan-1-one

InChI

InChI=1S/C13H20N2O2S/c16-10-9-14-5-7-15(8-6-14)13(17)4-3-12-2-1-11-18-12/h1-2,11,16H,3-10H2

InChI Key

UXUOWQQGMQZSEB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C(=O)CCC2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(thiophen-2-yl)propan-1-one typically involves the reaction of 2-(thiophen-2-yl)acetic acid with 1-(2-hydroxyethyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(thiophen-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the compound can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(thiophen-2-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(thiophen-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Name Piperazine Substituent Aromatic Group Melting Point (°C) Key Functional Groups
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(thiophen-2-yl)propan-1-one 2-Hydroxyethyl Thiophen-2-yl Not reported Hydroxyethyl, propanone
7e: 1-(Benzo[b]thiophen-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one Pyridin-2-yl Benzo[b]thiophen-2-yl 174–175 Pyridyl, propanone
6c: 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanone 4-Fluorophenyl 4,7-Dimethoxybenzo[b]thiophen-2-yl 131–132 Fluorophenyl, methoxy
21: 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one 3-Chloro-5-(trifluoromethyl)pyridin-2-yl Thiophen-2-ylthio Not reported Trifluoromethyl, thioether

Pharmacological Properties

While direct binding data for the target compound are unavailable, insights can be drawn from structurally related molecules:

  • 5-HT1A Affinity : Pyridyl-substituted piperazines (e.g., 7e) exhibit micromolar affinity (Ki = 2.30 µM) due to hydrogen bonding with Ser373 and hydrophobic interactions in the receptor pocket . The hydroxyethyl group in the target compound may engage in similar hydrogen bonding, but the absence of a pyridyl moiety could reduce potency.
  • Substituent Effects : Fluorophenyl and nitrophenyl groups (e.g., 6c, 6f) showed negligible receptor binding, emphasizing the importance of electron-donating groups (e.g., pyridyl) for activity .

Physicochemical and Spectroscopic Data

  • Melting Points: The target compound’s melting point is unreported, but analogues with hydroxyethyl groups (e.g., 8c–e in ) exhibit lower melting points (128–175°C) compared to non-polar derivatives.
  • Spectroscopy : IR and NMR spectra of similar compounds confirm ketone C=O stretches (~1700 cm⁻¹) and piperazine/aromatic proton resonances (δ 2.5–3.5 ppm for piperazine; δ 6.5–7.5 ppm for thiophene) .

Biological Activity

1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(thiophen-2-yl)propan-1-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its interactions with various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a hydroxyethyl group and a thiophene moiety, contributing to its unique pharmacological properties. The chemical structure can be represented as follows:

C13H18N2OS\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}\text{S}

Research indicates that this compound may act as an inhibitor of specific enzymes and proteins, influencing various biochemical pathways. Notably, it has been studied for its potential inhibitory effects on the 3CL protease of coronaviruses, including SARS-CoV and SARS-CoV-2. Inhibition of this enzyme is crucial for blocking viral replication, making the compound a candidate for antiviral drug development

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Antiviral Properties

The compound has shown promising activity against viral targets. In a study focusing on SARS-CoV-2, it was identified as a potential inhibitor of the 3CL protease, which is essential for viral replication. The compound exhibited significant inhibitory activity at micromolar concentrations, suggesting its potential as a therapeutic agent against COVID-19

1
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Interaction with Cellular Mechanisms

This compound influences various cellular processes:

  • Cell Signaling : It modulates key signaling pathways involved in cell proliferation and apoptosis.
  • Gene Expression : The compound affects the expression of genes associated with stress responses and inflammation .

Study on Mycobacterium tuberculosis

In another research context, compounds structurally related to this piperazine derivative were evaluated for their activity against Mycobacterium tuberculosis (Mtb). The findings indicated that these compounds could inhibit the growth of Mtb within macrophages by targeting specific phosphatases critical for bacterial survival in host cells . This suggests that similar mechanisms might be applicable to our compound.

Biochemical Assays

Biochemical assays have demonstrated that the compound interacts with various enzymes, affecting their activity. For instance, it was shown to interact with riboflavin under light exposure, leading to the generation of reactive oxygen species (ROS), which could have implications for its cytotoxic effects against certain cancer cell lines .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
Antiviral3CL Protease (SARS-CoV-2)Inhibition at micromolar concentrations
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AntimycobacterialMycobacterium tuberculosisGrowth inhibition in macrophages
Cell SignalingVarious signaling pathwaysModulation of apoptosis and proliferation
ROS GenerationRiboflavin interactionInduction of oxidative stress

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